L-NIL hydrochloride

Description

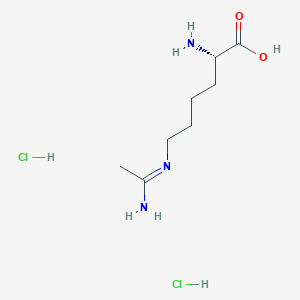

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-6-(1-aminoethylideneamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2.ClH/c1-6(9)11-5-3-2-4-7(10)8(12)13;/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYWSATZDBEAOS-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCCC(C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCCC[C@@H](C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159190-45-1, 150403-89-7 | |

| Record name | N6-(1-Iminoethyl)-L-lysine hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159190-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-N6-(1-Iminoethyl)lysine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-NIL Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-N6-(1-iminoethyl)lysine hydrochloride (L-NIL hydrochloride) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in a variety of inflammatory and pathological processes. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Selective Inhibition of iNOS

This compound's primary mechanism of action is the selective inhibition of the inducible isoform of nitric oxide synthase (iNOS or NOS2). Nitric oxide (NO) is a critical signaling molecule involved in diverse physiological and pathophysiological processes. While constitutively expressed neuronal NOS (nNOS or NOS1) and endothelial NOS (eNOS or NOS3) produce low levels of NO for signaling, iNOS is typically expressed in response to pro-inflammatory stimuli, leading to the production of large, sustained amounts of NO that can contribute to tissue damage.

L-NIL acts as a competitive inhibitor at the L-arginine binding site of iNOS, thereby preventing the synthesis of NO.[1] Its selectivity for iNOS over the constitutive isoforms makes it a valuable tool for investigating the specific roles of iNOS in various disease models and a potential therapeutic agent for conditions characterized by iNOS-mediated overproduction of NO.

Quantitative Data: Potency and Selectivity

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Enzyme Isoform | Species | IC50 (μM) | Selectivity (fold vs. iNOS) | Reference |

| Inducible NOS (iNOS) | Mouse | 3.3 | - | [2][3][4][5][6] |

| Neuronal NOS (nNOS) | Rat Brain | 92 | 28 | [2][6] |

| Endothelial NOS (eNOS) | Not specified | Moderately selective for iNOS over eNOS | - | [7] |

L-NIL demonstrates a 28-fold greater selectivity for murine iNOS over rat brain nNOS.[2][6] This selectivity is crucial for therapeutic applications, as non-selective inhibition of all NOS isoforms can lead to undesirable side effects due to the disruption of essential physiological processes mediated by nNOS and eNOS.

Downstream Signaling Effects: The GSK-3β Pathway

Beyond the direct inhibition of NO production, L-NIL has been shown to modulate downstream signaling pathways. One notable example is its effect on the glycogen synthase kinase-3β (GSK-3β) pathway. In a model of burn injury, the induction of iNOS was correlated with an increase in GSK-3β activity.[8] Treatment with L-NIL reversed this burn-induced activation of GSK-3β in skeletal muscle, suggesting that iNOS-derived NO plays a role in regulating GSK-3β activity in this context.[8][9]

Experimental Protocols

In Vitro iNOS Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the IC50 of L-NIL against purified recombinant iNOS.

Materials:

-

Purified recombinant iNOS enzyme

-

This compound

-

L-arginine (substrate)

-

NADPH

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

-

Calmodulin

-

Dithiothreitol (DTT)

-

HEPES buffer (pH 7.4)

-

Griess Reagent (for NO detection)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare stock solutions of L-NIL, L-arginine, NADPH, BH4, calmodulin, and DTT in appropriate buffers.

-

Enzyme Preparation: Dilute the purified iNOS enzyme to the desired concentration in a reaction buffer containing HEPES, DTT, and other necessary cofactors.

-

Assay Setup: In a 96-well plate, add the reaction buffer, followed by varying concentrations of L-NIL.

-

Initiate Reaction: Add the iNOS enzyme preparation to each well, followed by the addition of L-arginine and NADPH to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a suitable reagent (e.g., by depleting NADPH or adding a chelating agent).

-

Nitrite Measurement: Determine the concentration of nitrite (a stable metabolite of NO) in each well using the Griess assay.

-

Data Analysis: Plot the percentage of iNOS inhibition against the logarithm of the L-NIL concentration. The IC50 value is determined from the resulting dose-response curve.

Griess Assay for Nitric Oxide Measurement in Cell Culture

This protocol is for measuring NO production in a cell-based assay, for example, using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

-

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics until they reach the desired confluency.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of L-NIL for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include control wells with untreated cells and cells treated with LPS alone.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix equal volumes of the culture supernatant and freshly prepared Griess reagent (equal parts of Solution A and Solution B).

-

Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Western Blot for iNOS and Phospho-GSK-3β

This protocol describes the detection of iNOS and phosphorylated GSK-3β (at Ser9) protein levels in cell lysates by Western blotting.

Materials:

-

Treated cells or tissue samples

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-iNOS, anti-phospho-GSK-3β (Ser9), anti-total GSK-3β, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lysate Preparation: Lyse the cells or tissue samples in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Immune Complex Kinase Assay for GSK-3β

This protocol provides a method to measure the kinase activity of GSK-3β from cell lysates.

Materials:

-

Cell lysates prepared in a non-denaturing lysis buffer

-

Anti-GSK-3β antibody

-

Protein A/G agarose beads

-

Kinase assay buffer

-

GSK-3β substrate (e.g., a synthetic peptide)

-

ATP (including [γ-32P]ATP for radioactive detection or cold ATP for non-radioactive methods)

-

Wash buffer

-

Scintillation counter or appropriate detection system

Procedure:

-

Immunoprecipitation: Incubate the cell lysates with the anti-GSK-3β antibody to form an immune complex.

-

Capture: Add Protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Kinase Reaction: Resuspend the beads in kinase assay buffer containing the GSK-3β substrate and ATP (spiked with [γ-32P]ATP).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

-

Termination: Stop the reaction by adding a stop solution or by spotting the reaction mixture onto phosphocellulose paper.

-

Washing: If using phosphocellulose paper, wash extensively to remove unincorporated [γ-32P]ATP.

-

Detection: Quantify the amount of phosphorylated substrate using a scintillation counter or other appropriate detection method.

Experimental and Logical Workflows

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. glpbio.com [glpbio.com]

- 3. scbt.com [scbt.com]

- 4. High-level expression of mouse inducible nitric oxide synthase in Escherichia coli requires coexpression with calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

L-NIL Hydrochloride: A Technical Guide to a Selective iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-N6-(1-iminoethyl)lysine hydrochloride (L-NIL hydrochloride) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of numerous inflammatory diseases. Overproduction of nitric oxide (NO) by iNOS contributes to tissue damage and dysfunction in conditions such as rheumatoid arthritis, inflammatory bowel disease, and septic shock.[1][2] L-NIL's selectivity for iNOS over the constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), makes it a valuable tool for investigating the specific roles of iNOS in disease and a promising candidate for therapeutic development.[3] This guide provides an in-depth technical overview of this compound, including its mechanism of action, selectivity profile, experimental protocols for its evaluation, and relevant signaling pathways.

Chemical and Physical Properties

This compound is the dihydrochloride salt of L-N6-(1-iminoethyl)lysine.[4][5] Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N6-(1-iminoethyl)-L-lysine, dihydrochloride | [6][7] |

| Synonyms | L-NIL dihydrochloride, N-Iminoethyl-L-lysine dihydrochloride | [5] |

| CAS Number | 159190-45-1 | [6][7] |

| Molecular Formula | C₈H₁₇N₃O₂ · 2HCl | [5][6] |

| Molecular Weight | 260.2 g/mol | [5][6] |

| Appearance | Crystalline solid | [6] |

| Solubility | Water (~50 mg/ml), PBS (~30 mg/ml), DMSO (~15 mg/ml), DMF (~15 mg/ml), Ethanol (~1 mg/ml) | [6][8] |

Mechanism of Action and Selectivity

L-NIL acts as a competitive inhibitor of iNOS.[9] Under catalytic turnover conditions, it can also inactivate the enzyme by targeting the heme residue at the active site.[7] This leads to a loss of heme fluorescence and disassembly of the iNOS dimer into inactive monomers.[7]

Data Presentation: Inhibitory Potency and Selectivity

The inhibitory activity of this compound against the three NOS isoforms is typically quantified by determining its half-maximal inhibitory concentration (IC50). A summary of reported IC50 values is presented below.

| NOS Isoform | IC50 Range (µM) | Selectivity Ratio (vs. iNOS) | Reference |

| iNOS (inducible) | 0.4 - 3.3 | - | [6][10][11] |

| nNOS (neuronal) | 17 - 92 | ~5 - 28 fold | [6][10][11] |

| eNOS (endothelial) | 8 - 38 | ~2.4 - 11.5 fold | [6][10][11] |

L-NIL exhibits a significantly higher potency for iNOS compared to nNOS and eNOS, demonstrating its value as a selective inhibitor.[3][10]

Signaling Pathways

iNOS Induction Signaling Pathway

The expression of iNOS is primarily regulated at the transcriptional level by pro-inflammatory stimuli. Understanding this pathway is crucial for interpreting the effects of iNOS inhibitors.

Nitric Oxide Synthesis and Inhibition by L-NIL

Once expressed, the dimeric iNOS enzyme catalyzes the production of nitric oxide from L-arginine. L-NIL competes with L-arginine for binding to the active site of iNOS.

References

- 1. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Measurement of NOS activity by conversion of radiolabeled arginine to citrulline using ion-exchange separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. Measurement of NO and NO synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

L-N6-(1-iminoethyl)lysine (L-NIL): A Technical Guide to its Inhibition of Inducible Nitric Oxide Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-N6-(1-iminoethyl)lysine, commonly known as L-NIL, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in a variety of pathophysiological processes, including inflammation, septic shock, and neurodegenerative diseases. This technical guide provides a comprehensive overview of L-NIL, focusing on its mechanism of action, inhibitory kinetics, relevant experimental protocols, and its impact on cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of nitric oxide signaling and the development of novel therapeutics targeting iNOS.

Core Concepts: Mechanism and Selectivity of L-NIL

L-NIL functions as a competitive inhibitor of iNOS, targeting the active site of the enzyme.[1] Its inhibitory action is primarily directed at the heme residue within the enzyme's catalytic domain.[1] This interaction disrupts the normal enzymatic conversion of L-arginine to L-citrulline and nitric oxide.

A key attribute of L-NIL for research and therapeutic development is its selectivity for iNOS over the other major nitric oxide synthase isoforms: neuronal NOS (nNOS) and endothelial NOS (eNOS). This selectivity minimizes off-target effects, allowing for a more precise investigation of the physiological and pathological roles of iNOS.

Data Presentation: Inhibitory Potency and Selectivity

The following tables summarize the quantitative data on the inhibitory activity of L-NIL against different NOS isoforms.

| Inhibitor | Enzyme Source | IC50 (µM) | Selectivity (fold) vs. iNOS | Reference |

| L-NIL | Mouse iNOS | 3.3 | - | [2][3] |

| L-NIL | Rat brain cNOS | 92 | 28-fold less potent | [2][3] |

Note: Rat brain constitutive NOS (cNOS) is a combination of nNOS and eNOS.

A separate study investigating human NOS isoforms characterized L-NIL as a moderately iNOS-selective inhibitor.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of iNOS inhibition by L-NIL. The following sections provide protocols for key in vitro and in vivo experiments.

In Vitro iNOS Activity Assay

This protocol outlines a method to determine the direct inhibitory effect of L-NIL on purified iNOS or iNOS in cell lysates. The assay measures the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Purified iNOS enzyme or cell lysate containing iNOS

-

L-NIL

-

[³H]-L-arginine

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 10% glycerol)

-

Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin

-

Stop Buffer (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA)

-

Dowex AG 50W-X8 resin (sodium form)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, cofactors, and the desired concentration of L-NIL or vehicle control.

-

Add the iNOS enzyme preparation to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding [³H]-L-arginine.

-

Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.

-

Terminate the reaction by adding the stop buffer.

-

To separate [³H]-L-citrulline from unreacted [³H]-L-arginine, add a slurry of Dowex resin. The positively charged L-arginine will bind to the resin, while the neutral L-citrulline remains in the supernatant.

-

Centrifuge the samples to pellet the resin.

-

Transfer the supernatant to a scintillation vial, add scintillation fluid, and quantify the amount of [³H]-L-citrulline using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the activity in the presence of L-NIL to the vehicle control.

Cell-Based Nitric Oxide Production Assay (Griess Assay)

This protocol describes the measurement of nitrite, a stable breakdown product of nitric oxide, in the supernatant of cultured cells (e.g., RAW 264.7 macrophages) to assess the effect of L-NIL on cellular iNOS activity.[5][6]

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS expression

-

L-NIL

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

-

Mix equal volumes of Solution A and Solution B immediately before use.[1]

-

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of L-NIL or vehicle control for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression and incubate for 24 hours.[1]

-

After incubation, collect the cell culture supernatant.

-

Add 50 µL of the supernatant to a new 96-well plate.

-

Add 50 µL of the freshly prepared Griess reagent to each well containing the supernatant.[1]

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Calculate the percentage of inhibition of nitric oxide production by L-NIL.

In Vivo Administration of L-NIL in a Mouse Model

This protocol provides a general guideline for the intraperitoneal administration of L-NIL in mice to study its in vivo effects on iNOS activity.

Materials:

-

L-NIL

-

Sterile saline or phosphate-buffered saline (PBS) for dissolving L-NIL

-

Mice (e.g., C57BL/6)

-

An inflammatory stimulus (e.g., LPS or monosodium urate crystals)[7]

-

Anesthesia and surgical tools for tissue harvesting

-

Equipment for tissue homogenization and analysis (e.g., Western blotting, ELISA)

Procedure:

-

Animal Preparation: Acclimatize mice to the housing conditions for at least one week before the experiment.

-

L-NIL Preparation: Dissolve L-NIL in sterile saline or PBS to the desired concentration. A typical dose for intraperitoneal injection is 10 mg/kg.[7]

-

Administration:

-

Administer the prepared L-NIL solution or vehicle control via intraperitoneal (i.p.) injection.

-

The timing of L-NIL administration relative to the inflammatory stimulus will depend on the experimental design. For example, L-NIL can be administered 4 hours before the injection of monosodium urate crystals to study its effect on gout-related inflammation.[7] In a burn injury model in rats, L-NIL was administered at 60 mg/kg twice daily via i.p. injection.[8]

-

-

Induction of Inflammation: Administer the inflammatory stimulus according to the established model.

-

Monitoring and Sample Collection: Monitor the animals for signs of inflammation or other relevant physiological changes. At the desired time point, euthanize the animals and collect blood and/or tissues of interest (e.g., paw tissue, skeletal muscle, liver).

-

Tissue Processing and Analysis:

-

Homogenize the collected tissues in appropriate lysis buffers.

-

Analyze the tissue homogenates for markers of iNOS activity and inflammation. This can include measuring nitric oxide metabolites (nitrite/nitrate), iNOS protein expression (Western blot), and the expression of downstream inflammatory mediators.

-

Signaling Pathways and Logical Relationships

The induction of iNOS and its subsequent production of nitric oxide are tightly regulated by complex signaling cascades. L-NIL, by directly inhibiting the enzymatic activity of iNOS, effectively uncouples the upstream signaling from the downstream effects of nitric oxide.

Upstream iNOS Induction Pathway

Inflammatory stimuli such as LPS and pro-inflammatory cytokines are potent inducers of iNOS expression. This process is primarily mediated by the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[9][10]

Downstream Effects of iNOS Inhibition by L-NIL

By blocking the production of nitric oxide from iNOS, L-NIL can modulate various downstream signaling events. For instance, in a model of burn injury, L-NIL was shown to reverse the activation of Glycogen Synthase Kinase-3β (GSK-3β).[8]

Experimental Workflow: In Vivo Study of L-NIL

The following diagram illustrates a typical workflow for an in vivo experiment designed to evaluate the efficacy of L-NIL.

Conclusion

L-NIL stands as a valuable pharmacological tool for the investigation of iNOS-mediated biological processes. Its potency and selectivity make it a preferred inhibitor for both in vitro and in vivo studies. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute experiments aimed at elucidating the intricate roles of iNOS in health and disease, and to explore the therapeutic potential of iNOS inhibition. As with any experimental work, careful optimization of protocols and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible results.

References

- 1. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biotium.com [biotium.com]

- 4. The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of the Timing of Induction for the Assessment of Nitric Oxide Production in Leishmania major Infected Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Inhibition of Inducible Nitric Oxide Synthase Attenuates Monosodium Urate-induced Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iNOS inhibitor, L-NIL, reverses burn-induced glycogen synthase kinase-3β activation in skeletal muscle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of nitric oxide produced by iNOS through NF-κB pathway in migration of cerebellar granule neurons induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

The Biochemical Profile of L-NIL Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-N(6)-(1-Iminoethyl)lysine hydrochloride (L-NIL hydrochloride) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, enzyme inhibition kinetics, and effects on relevant signaling pathways. Detailed experimental protocols are provided to enable researchers to effectively utilize this compound in their studies.

Biochemical Properties and Mechanism of Action

This compound is a structural analog of L-arginine, the natural substrate for all nitric oxide synthase (NOS) isoforms. Its primary mechanism of action is the competitive inhibition of L-arginine binding to the active site of iNOS[1]. This leads to a significant reduction in the production of nitric oxide (NO), a key signaling molecule in inflammatory processes. While L-NIL can inhibit all three NOS isoforms (iNOS, eNOS, and nNOS), it exhibits a marked selectivity for iNOS[2][3][4][5][6]. Some studies suggest that the inactivation of iNOS by L-NIL primarily targets the heme residue at the active site, leading to a loss of NO-forming activity[7].

Enzyme Inhibition Kinetics

The inhibitory potency and selectivity of this compound are quantitatively described by its half-maximal inhibitory concentration (IC50) values for the different NOS isoforms.

| NOS Isoform | IC50 Range (µM) | Selectivity vs. iNOS | Reference |

| Inducible NOS (iNOS) | 0.4 - 3.3 | - | [2][4][5][6][8] |

| Endothelial NOS (eNOS) | 8 - 38 | ~10-20 fold | [2][4][5][8] |

| Neuronal NOS (nNOS) | 17 - 92 | ~28-55 fold | [2][3][4][5][8] |

Signaling Pathways

This compound exerts its effects by modulating the nitric oxide signaling pathway. The primary target is the inhibition of iNOS, which is a key enzyme in the inflammatory cascade.

iNOS Induction and Inhibition Pathway

The expression of iNOS is primarily regulated at the transcriptional level by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ). These stimuli activate intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway, which leads to the transcription of the NOS2 gene and subsequent synthesis of the iNOS protein. This compound acts downstream of this induction by directly inhibiting the enzymatic activity of the translated iNOS protein.

Caption: iNOS induction by inflammatory stimuli and inhibition by L-NIL.

Downstream Effects of iNOS Inhibition

By blocking the production of NO from iNOS, this compound prevents the downstream effects of excessive NO in inflammatory conditions. These effects include vasodilation, tissue damage, and the formation of reactive nitrogen species.

Caption: Downstream signaling of iNOS and the impact of L-NIL.

Experimental Protocols

In Vitro NOS Activity Assay (IC50 Determination)

This protocol describes the measurement of NOS activity by monitoring the conversion of radiolabeled L-arginine to L-citrulline. This assay can be used to determine the IC50 value of this compound for different NOS isoforms.

Materials:

-

Purified recombinant iNOS, eNOS, or nNOS

-

L-[³H]arginine

-

This compound

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM BH4)

-

NADPH

-

Calmodulin (for eNOS and nNOS)

-

CaCl₂ (for eNOS and nNOS)

-

Stop Buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

-

Dowex AG 50W-X8 resin (Na+ form)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADPH, and cofactors. For eNOS and nNOS, also include CaCl₂ and calmodulin.

-

Prepare serial dilutions of this compound in the reaction mixture.

-

Add a fixed amount of the purified NOS enzyme to each reaction tube.

-

Initiate the reaction by adding L-[³H]arginine.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the stop buffer.

-

Add a slurry of Dowex AG 50W-X8 resin to each tube to bind the unreacted L-[³H]arginine.

-

Centrifuge the tubes and collect the supernatant containing the L-[³H]citrulline.

-

Add the supernatant to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

Cell-Based Assay for iNOS Inhibition (Griess Assay)

This protocol measures the accumulation of nitrite, a stable end-product of NO metabolism, in the supernatant of cultured cells to assess iNOS activity.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

-

This compound

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plate and plate reader

Procedure:

-

Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression. Include an unstimulated control group.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Prepare a standard curve using the sodium nitrite standard solution.

-

Add 50 µL of supernatant or standard to a new 96-well plate.

-

Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples using the standard curve.

-

Determine the inhibitory effect of this compound on nitrite production.

In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema

This is a widely used model to assess the anti-inflammatory effects of compounds in vivo.

Materials:

-

Rats or mice

-

Carrageenan solution (e.g., 1% in saline)

-

This compound solution

-

Plethysmometer or calipers

Procedure:

-

Administer this compound (e.g., 10-30 mg/kg) or vehicle to the animals via intraperitoneal (i.p.) or oral (p.o.) route.

-

After a specified pre-treatment time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the plantar surface of the right hind paw of each animal. Inject the same volume of saline into the left hind paw as a control.

-

Measure the paw volume or thickness at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, and 6 hours) using a plethysmometer or calipers.

-

Calculate the percentage of edema inhibition for the this compound-treated group compared to the vehicle-treated group.

Western Blot Analysis of iNOS Protein Expression

This protocol is used to detect and quantify the amount of iNOS protein in cell lysates or tissue homogenates.

Materials:

-

Cell or tissue samples

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against iNOS

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Homogenize tissue samples or lyse cells in lysis buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities to determine the relative expression of iNOS protein.

Conclusion

This compound is a valuable research tool for investigating the role of iNOS in various physiological and pathological processes. Its high selectivity for iNOS over other NOS isoforms makes it a preferred inhibitor for in vitro and in vivo studies of inflammation, immune response, and other iNOS-mediated conditions. The experimental protocols provided in this guide offer a starting point for researchers to design and execute robust experiments to further elucidate the therapeutic potential of iNOS inhibition.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. New Role for L-Arginine in Regulation of Inducible Nitric-Oxide-Synthase-Derived Superoxide Anion Production in Raw 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. L-arginine transport is increased in macrophages generating nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

L-NIL Hydrochloride (CAS: 150403-89-7): A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-NIL hydrochloride, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). This document consolidates critical data, detailed experimental methodologies, and visual representations of its mechanism of action to support its application in research and drug development.

Core Concepts and Chemical Properties

L-N6-(1-Iminoethyl)lysine hydrochloride, commonly known as this compound, is a small molecule inhibitor that exhibits significant selectivity for the inducible isoform of nitric oxide synthase (iNOS or NOS2) over the endothelial (eNOS or NOS3) and neuronal (nNOS or NOS1) isoforms.[1][2][3][4][5][6] Its ability to preferentially block iNOS-mediated nitric oxide (NO) production makes it a valuable tool for investigating the pathological roles of excessive NO in various inflammatory and disease models.

| Property | Value | Reference |

| CAS Number | 150403-89-7 | [7] |

| Alternate CAS Number | 159190-45-1 (dihydrochloride) | [1][6][8] |

| Molecular Formula | C₈H₁₇N₃O₂ · HCl | [7] |

| Molecular Weight | 223.70 g/mol | [2] |

| Formal Name | N6-(1-iminoethyl)-L-lysine, monohydrochloride | [1][6][8] |

| Appearance | Crystalline solid | [8] |

| Purity | ≥95% | [8] |

| Storage | -20°C | [8] |

| Stability | ≥4 years at -20°C | [8] |

| Solubility | Concentration |

| Water | 50 mg/mL |

| PBS (pH 7.2) | 30 mg/mL |

| DMSO | 15 mg/mL |

| DMF | 15 mg/mL |

| Ethanol | 1 mg/mL |

Mechanism of Action and In Vitro Activity

This compound functions as a competitive inhibitor of iNOS, targeting the L-arginine binding site of the enzyme. By doing so, it effectively blocks the synthesis of nitric oxide, a key mediator in inflammatory processes.

The in vitro inhibitory activity of this compound against different NOS isoforms has been quantified, demonstrating its selectivity for iNOS.

| NOS Isoform | IC₅₀ Range (µM) | Selectivity vs. iNOS |

| iNOS (inducible) | 0.4 - 3.3 | - |

| nNOS (neuronal) | 17 - 92 | ~28-fold less sensitive |

| eNOS (endothelial) | 8 - 38 | ~10-fold less sensitive |

Note: IC₅₀ values are compiled from various sources and experimental conditions.[1][2][4][5][6]

Detailed Experimental Protocols

In Vitro Nitric Oxide Production Assay (Griess Assay)

This protocol details the measurement of nitric oxide production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) and treated with this compound.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite standard solution

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for 2 hours.

-

Stimulation: Add LPS (1 µg/mL) to the wells to induce iNOS expression and nitric oxide production. Include untreated and LPS-only controls. Incubate for an additional 24 hours.

-

Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

-

Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

In Vivo Carrageenan-Induced Paw Edema Model

This protocol describes the induction of acute inflammation in a rat model and the evaluation of the anti-inflammatory effects of this compound.[3][9]

Materials:

-

Male Wistar rats (180-200 g)

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer or calipers

Procedure:

-

Acclimatization: Acclimatize animals for at least one week before the experiment.

-

Drug Administration: Administer this compound (e.g., 5-25 mg/kg) via intraperitoneal (i.p.) injection 30 minutes prior to carrageenan injection. A vehicle control group should be included.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 6 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Western Blot Analysis of NF-κB and MAPK Signaling

This protocol outlines the procedure for analyzing the activation of NF-κB and the phosphorylation of ERK1/2 and p38 MAP kinases in cell lysates.

Materials:

-

Cell lysates from in vitro experiments

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

Sample Preparation: Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways

This compound exerts its anti-inflammatory effects by inhibiting iNOS, which is a downstream target of pro-inflammatory signaling cascades. The primary pathways leading to iNOS expression are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Conclusion

This compound is a well-characterized and highly selective inhibitor of iNOS. Its utility in elucidating the role of iNOS in various pathological conditions is well-documented. This guide provides essential technical information and detailed experimental protocols to facilitate its effective use in research and development settings. The provided data and methodologies serve as a valuable resource for scientists investigating inflammatory diseases and developing novel therapeutic strategies targeting the nitric oxide pathway.

References

- 1. inotiv.com [inotiv.com]

- 2. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

- 5. A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

L-NIL Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-N6-(1-iminoethyl)lysine hydrochloride (L-NIL hydrochloride), a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). This document covers its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its application in research settings.

Core Properties of this compound

This compound is a small molecule inhibitor widely used in biomedical research to investigate the roles of iNOS in various physiological and pathological processes. Its chemical and physical properties are summarized below.

| Property | Value | Citation(s) |

| Chemical Name | N6-(1-iminoethyl)-L-lysine, dihydrochloride | [1] |

| Synonyms | L-N6-(1-Iminoethyl)lysine dihydrochloride | [2] |

| Molecular Formula | C₈H₁₇N₃O₂ · 2HCl | [1] |

| Molecular Weight | 260.16 g/mol | [1] |

| CAS Number | 159190-45-1 | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥95% | [1] |

| Solubility | Water (~50 mg/mL), PBS (pH 7.2) (~30 mg/mL), DMSO (~15 mg/mL), DMF (~15 mg/mL), Ethanol (~1 mg/mL) | [1] |

| Storage | -20°C | [1] |

Mechanism of Action and Selectivity

This compound is a potent inhibitor of nitric oxide synthase (NOS) enzymes, with a marked selectivity for the inducible isoform (iNOS or NOS2) over the endothelial (eNOS or NOS3) and neuronal (nNOS or NOS1) isoforms.[2][3] The primary mechanism of inhibition involves the alteration and loss of the heme residue at the active site of the iNOS enzyme.[4] This selective inhibition allows for the targeted investigation of iNOS activity in various biological systems.

The inhibitory potency of this compound against different NOS isoforms is presented in the following table.

| NOS Isoform | IC₅₀ Value (µM) | Citation(s) |

| iNOS (murine) | 0.4 - 3.3 | [5] |

| nNOS (rat) | 17 - 92 | [5] |

| eNOS | 8 - 38 | [5] |

Role in Signaling Pathways

This compound, by inhibiting iNOS, modulates signaling pathways that are dependent on the production of nitric oxide (NO). In inflammatory conditions, various stimuli such as lipopolysaccharide (LPS) and pro-inflammatory cytokines can induce the expression of iNOS.[6] The resulting overproduction of NO can have both physiological and pathophysiological consequences.

The induction of iNOS and its inhibition by this compound can be visualized in the context of a simplified inflammatory signaling pathway.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-NIL (hydrochloride) - Applications - CAT N°: 80310 [bertin-bioreagent.com]

- 6. researchgate.net [researchgate.net]

Selectivity Profile of L-N⁶-(1-iminoethyl)lysine (L-NIL) for Nitric Oxide Synthase (NOS) Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of L-N⁶-(1-iminoethyl)lysine (L-NIL), a potent inhibitor of nitric oxide synthase (NOS) isoforms. This document compiles quantitative data on its inhibitory activity, details common experimental protocols for assessing NOS inhibition, and visualizes the relevant signaling pathways and mechanisms of action.

Introduction to L-NIL and NOS Isoforms

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes. Its synthesis is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms:

-

Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, it plays a crucial role in neurotransmission.

-

Endothelial NOS (eNOS or NOS-3): Predominantly expressed in the endothelium, it is vital for regulating vascular tone and blood pressure.

-

Inducible NOS (iNOS or NOS-2): Its expression is induced in various cell types, most notably in macrophages, in response to inflammatory stimuli. Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases and septic shock.

The development of selective inhibitors for each NOS isoform is a significant goal in drug discovery to target specific disease states while minimizing off-target effects. L-N⁶-(1-iminoethyl)lysine (L-NIL) has emerged as a valuable research tool and a potential therapeutic agent due to its preferential inhibition of iNOS.[1]

Quantitative Selectivity Profile of L-NIL

L-NIL exhibits a moderate to high selectivity for the iNOS isoform over both nNOS and eNOS. The following tables summarize the available quantitative data on the inhibitory potency of L-NIL against different NOS isoforms. It is important to note that the majority of comprehensive selectivity data comes from studies on non-human isoforms.

Table 1: IC₅₀ Values of L-NIL for NOS Isoforms

| NOS Isoform | Species | IC₅₀ (μM) | Reference(s) |

| iNOS | Mouse (miNOS) | 3.3 | [2][3] |

| nNOS | Rat (rcNOS) | 92 | [2] |

| iNOS (in intact cells) | Mouse (macrophages) | 0.4 ± 0.1 | [4] |

IC₅₀: The half maximal inhibitory concentration. miNOS: murine inducible NOS; rcNOS: rat brain constitutive NOS.

Table 2: Inactivation Rate Constants of L-NIL for NOS Isoforms

| NOS Isoform | Apparent Second-Order Inactivation Rate Constant (mM⁻¹ min⁻¹) | Reference(s) |

| iNOS | 31.5 | [5] |

| nNOS | 0.79 | [5] |

These data collectively demonstrate that L-NIL is a potent inhibitor of iNOS, with significantly lower activity against the constitutive isoforms, nNOS and eNOS. One study highlights a 28-fold greater selectivity for murine iNOS over rat nNOS.[2]

Experimental Protocols

The determination of the selectivity profile of NOS inhibitors like L-NIL relies on robust and accurate in vitro assays. Below are detailed methodologies for commonly employed experimental protocols.

NOS Activity Assays

NOS activity is typically quantified by measuring the production of either nitric oxide (NO) or its co-product, L-citrulline.

This spectrophotometric assay is based on the principle that NO rapidly oxidizes oxyhemoglobin to methemoglobin, which can be monitored by a change in absorbance.

Principle: The conversion of oxyhemoglobin to methemoglobin by NO results in a characteristic shift in the Soret peak of the hemoglobin spectrum. The rate of this conversion is proportional to the rate of NO production by NOS.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT, 100 µM NADPH, 10 µM FAD, 10 µM FMN, and 10 µM (6R)-tetrahydrobiopterin (BH4).

-

Oxyhemoglobin Solution: Prepare a stock solution of bovine hemoglobin in water. Reduce the hemoglobin by adding a slight molar excess of sodium dithionite, followed by removal of the dithionite by gel filtration over a Sephadex G-25 column equilibrated with the assay buffer. The final concentration should be determined spectrophotometrically.

-

Substrate Solution: 10 mM L-arginine in water.

-

Inhibitor Stock Solution: Prepare a concentrated stock solution of L-NIL in water.

-

-

Assay Procedure:

-

In a temperature-controlled cuvette (37°C), add the assay buffer, oxyhemoglobin solution (final concentration ~5 µM), and the purified NOS enzyme (nNOS, eNOS, or iNOS).

-

To determine the inhibitory effect, add varying concentrations of L-NIL to the cuvette and pre-incubate for a defined period (e.g., 5-10 minutes).

-

Initiate the reaction by adding the L-arginine solution (final concentration typically near the Km of the respective isoform).

-

Immediately monitor the change in absorbance at 401 nm (for methemoglobin formation) or the decrease in absorbance at 421 nm (for oxyhemoglobin consumption) over time using a spectrophotometer.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance change versus time plot.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of L-NIL compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the L-NIL concentration to determine the IC₅₀ value.

-

This assay measures the conversion of radiolabeled L-arginine to L-citrulline by NOS.

Principle: NOS catalyzes the conversion of L-arginine to L-citrulline and NO. By using [³H]L-arginine or [¹⁴C]L-arginine as a substrate, the amount of radiolabeled L-citrulline formed can be quantified, which is directly proportional to the enzyme activity.

Detailed Protocol:

-

Reagent Preparation:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 1 mM DTT, and a protease inhibitor cocktail.

-

Reaction Buffer: 50 mM HEPES, pH 7.4, containing 1 mM NADPH, 1.25 mM CaCl₂, 10 µg/mL calmodulin, 10 µM FAD, 10 µM FMN, and 10 µM BH4.

-

Substrate Mix: A solution containing unlabeled L-arginine and a known amount of [³H]L-arginine or [¹⁴C]L-arginine.

-

Stop Buffer: 100 mM HEPES, pH 5.5, containing 10 mM EDTA.

-

Resin: Dowex AG 50W-X8 resin (sodium form), prepared as a 1:1 slurry in water.

-

-

Enzyme Preparation:

-

Homogenize tissue or cells in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The supernatant contains the crude NOS enzyme. Alternatively, use purified recombinant NOS isoforms.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the enzyme preparation, reaction buffer, and varying concentrations of L-NIL.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the substrate mix.

-

Incubate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stop buffer.

-

Apply the reaction mixture to a column containing the Dowex resin. The resin binds the unreacted [³H]L-arginine, while the [³H]L-citrulline flows through.

-

Collect the eluate and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of L-citrulline produced based on the specific activity of the radiolabeled L-arginine.

-

Determine the IC₅₀ value for L-NIL as described for the hemoglobin capture assay.

-

This colorimetric assay measures the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO.

Principle: NO is rapidly oxidized to nitrite and nitrate (NO₃⁻). Nitrate can be reduced to nitrite, and the total nitrite is then detected by the Griess reagent, which forms a colored azo compound that can be measured spectrophotometrically.

Detailed Protocol:

-

Reagent Preparation:

-

Griess Reagent: A two-part reagent consisting of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Nitrate Reductase: For measuring total NO production (nitrite + nitrate).

-

Nitrite Standard Solutions: A series of known concentrations of sodium nitrite for generating a standard curve.

-

-

Sample Collection:

-

Collect cell culture supernatants or other biological fluids where NO production is being assessed.

-

-

Assay Procedure:

-

Nitrate Reduction (Optional): If measuring total NO production, incubate the samples with nitrate reductase according to the manufacturer's instructions to convert nitrate to nitrite.

-

In a 96-well plate, add the samples (and nitrite standards) to the wells.

-

Add Solution A of the Griess reagent to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the nitrite standards against their concentrations.

-

Determine the nitrite concentration in the samples from the standard curve.

-

To assess inhibition by L-NIL, cells are pre-treated with varying concentrations of the inhibitor before stimulation of iNOS expression (e.g., with lipopolysaccharide and interferon-gamma). The IC₅₀ is determined from the dose-response curve.

-

Radioligand Binding Assay for Determining Inhibitor Affinity (Ki)

This assay directly measures the binding of an inhibitor to the NOS enzyme.

Principle: A radiolabeled ligand with known affinity for the active site of NOS is incubated with the enzyme in the presence of varying concentrations of a competitive inhibitor (L-NIL). The displacement of the radioligand by the inhibitor is measured, allowing for the determination of the inhibitor's binding affinity (Ki).

Detailed Protocol:

-

Reagent Preparation:

-

Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate cofactors.

-

Radioligand: A suitable radiolabeled NOS inhibitor, such as [³H]Nω-nitro-L-arginine ([³H]L-NA) or a similar high-affinity ligand.

-

Unlabeled Competitor (for non-specific binding): A high concentration of a non-radiolabeled NOS inhibitor (e.g., L-NAME).

-

Inhibitor Stock Solution: A concentrated stock solution of L-NIL.

-

-

Membrane/Enzyme Preparation:

-

Use purified recombinant NOS isoforms or membrane preparations from cells overexpressing the specific NOS isoform.

-

-

Assay Procedure:

-

In a series of tubes, combine the enzyme preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of L-NIL.

-

Include control tubes for total binding (no L-NIL) and non-specific binding (with an excess of the unlabeled competitor).

-

Incubate the mixtures to allow binding to reach equilibrium.

-

Separate the bound radioligand from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the enzyme-ligand complex.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each L-NIL concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the L-NIL concentration to generate a competition curve.

-

Determine the IC₅₀ value from this curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Mechanism of Action

The selective inhibition of iNOS by L-NIL has significant downstream effects on cellular signaling cascades.

The NO/cGMP Signaling Pathway

Nitric oxide produced by NOS isoforms activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP), a key second messenger.

Caption: The canonical Nitric Oxide (NO) - cyclic Guanosine Monophosphate (cGMP) signaling pathway.

Mechanism of L-NIL Inhibition of iNOS

L-NIL acts as a competitive inhibitor at the L-arginine binding site of iNOS. Furthermore, studies suggest that under catalytic turnover conditions, L-NIL can lead to the inactivation of iNOS by targeting the heme prosthetic group within the enzyme's active site.[6] This results in the loss of the heme group and disassembly of the active iNOS dimer into inactive monomers.

Caption: Mechanism of L-NIL-mediated inhibition and inactivation of the iNOS enzyme.

Downstream Signaling Effects of L-NIL Mediated iNOS Inhibition

By selectively blocking the overproduction of NO from iNOS in inflammatory conditions, L-NIL can modulate downstream signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade. For instance, in monosodium urate-induced inflammation, L-NIL has been shown to decrease the phosphorylation and activation of ERK1/2 and p38 MAPKs.

Caption: L-NIL's impact on downstream MAPK signaling by inhibiting iNOS-derived NO production.

Conclusion

L-N⁶-(1-iminoethyl)lysine is a well-characterized, potent, and selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform. Its selectivity provides a valuable tool for dissecting the specific roles of iNOS in various physiological and pathological contexts. The experimental protocols detailed in this guide offer robust methods for quantifying its inhibitory activity and selectivity. Furthermore, the visualization of its mechanism and downstream signaling effects underscores its potential for therapeutic intervention in inflammatory and other iNOS-mediated diseases. Further research, particularly with human NOS isoforms, will continue to refine our understanding of L-NIL's selectivity profile and its therapeutic utility.

References

- 1. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. L-N6-(1-iminoethyl)-lysine potently inhibits inducible nitric oxide synthase and is superior to NG-monomethyl-arginine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inactivation of nitric oxide synthases and cellular nitric oxide formation by N6-iminoethyl-L-lysine and N5-iminoethyl-L-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine. [vivo.weill.cornell.edu]

L-NIL Hydrochloride: A Technical Guide to its Role in Nitric Oxide Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of L-N6-(1-iminoethyl)lysine hydrochloride (L-NIL hydrochloride), a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). This document provides a comprehensive overview of its mechanism of action, its application in experimental settings, and its impact on key nitric oxide (NO) signaling pathways.

Introduction to this compound and Nitric Oxide Synthase

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Three distinct isoforms of NOS have been identified:

-

Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a crucial role in synaptic plasticity and neuronal communication.

-

Endothelial NOS (eNOS or NOS3): Predominantly expressed in endothelial cells, it is essential for maintaining vascular tone and cardiovascular homeostasis.

-

Inducible NOS (iNOS or NOS2): Unlike the other isoforms, iNOS expression is induced in various cell types, including macrophages and smooth muscle cells, in response to pro-inflammatory stimuli such as cytokines and bacterial lipopolysaccharide (LPS). Once expressed, iNOS produces large, sustained amounts of NO that contribute to the host's defense against pathogens but can also lead to tissue damage in chronic inflammatory conditions.

This compound is a small molecule inhibitor that exhibits significant selectivity for the iNOS isoform. This selectivity makes it a valuable tool for dissecting the specific roles of iNOS in various biological processes and a potential therapeutic agent for diseases characterized by iNOS-driven pathology.

Mechanism of Action and Quantitative Data

L-NIL acts as a competitive inhibitor at the L-arginine binding site of NOS, thereby preventing the synthesis of NO. Its selectivity for iNOS is a key feature that distinguishes it from other non-selective NOS inhibitors like L-NAME.

Data Presentation: Inhibitory Potency of this compound

The following table summarizes the quantitative data on the inhibitory potency of this compound against the three NOS isoforms. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| NOS Isoform | Species/Cell Line | IC50 (μM) | Selectivity (Fold vs. iNOS) | Reference(s) |

| iNOS | Mouse (miNOS) | 3.3 | - | [1][2][3] |

| Human (DLD-1 cells) | 0.13 - 2.8 | - | [1] | |

| General | 0.4 - 3.3 | - | [4][5][6] | |

| nNOS | Rat Brain (rcNOS) | 92 | ~28-fold less sensitive | [1][3][7] |

| General | 17 - 92 | ~5 to 28-fold less sensitive | [4][5][6] | |

| eNOS | General | 8 - 38 | ~2.4 to 11.5-fold less sensitive | [4][5][6] |

Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate nitric oxide signaling.

Preparation of this compound Stock Solutions

Proper preparation of this compound solutions is critical for experimental success.

-

Aqueous Stock Solution: this compound is soluble in water and aqueous buffers like PBS (pH 7.2) at concentrations up to 30-50 mg/mL.[8] To prepare a stock solution, dissolve the crystalline solid directly in the desired aqueous buffer. It is recommended to not store aqueous solutions for more than one day.[8]

-

Organic Stock Solution: this compound is also soluble in organic solvents such as DMSO and ethanol.[8] For a high-concentration stock, dissolve the compound in DMSO (e.g., at 10-15 mg/mL).[8] This stock can then be further diluted into aqueous buffers or cell culture media for experiments. Ensure the final concentration of the organic solvent is minimal to avoid physiological effects.

In Vitro NOS Inhibition Assay (Citrulline Assay)

This assay measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Purified NOS enzyme or tissue/cell homogenate

-

L-[³H]arginine

-

NADPH

-

Calmodulin (for nNOS and eNOS)

-

Tetrahydrobiopterin (BH4)

-

This compound stock solution

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)

-

Cation exchange resin (e.g., Dowex AG 50W-X8)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, NADPH, calmodulin (if applicable), BH4, and L-[³H]arginine.

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction tubes.

-

Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme or tissue/cell homogenate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA and a high concentration of non-radiolabeled L-arginine.

-

Separation of L-citrulline: Apply the reaction mixture to a column containing cation exchange resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will flow through.

-

Quantification: Collect the eluate and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of L-[³H]citrulline produced and determine the inhibitory effect of L-NIL at different concentrations to calculate the IC50 value.

Measurement of Nitric Oxide Production in Macrophages (Griess Assay)

This colorimetric assay measures the accumulation of nitrite (a stable breakdown product of NO) in the cell culture supernatant.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

This compound stock solution

-

Cell culture medium (phenol red-free is recommended)

-

Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solution

-

96-well microplate and plate reader

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treatment with L-NIL: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulation with LPS: Induce iNOS expression and NO production by adding LPS (e.g., 1 µg/mL) to the wells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent.

-

Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite.[9]

In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema

This model is used to assess the anti-inflammatory effects of L-NIL in vivo.

Materials:

-

Rodents (e.g., rats or mice)

-

Carrageenan solution (e.g., 1% in saline)

-

This compound solution for injection (e.g., dissolved in saline)

-

Pletysmometer or calipers to measure paw volume/thickness

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the experimental conditions.

-

L-NIL Administration: Administer this compound (e.g., 5-25 mg/kg) or vehicle control via intraperitoneal (i.p.) injection 30-60 minutes before the carrageenan challenge.[10]

-

Induction of Edema: Inject a small volume of carrageenan solution into the sub-plantar region of one hind paw. The contralateral paw can be injected with saline as a control.

-

Measurement of Edema: Measure the paw volume or thickness at various time points after the carrageenan injection (e.g., 1, 2, 4, 6, and 24 hours).

-

Data Analysis: Calculate the percentage of edema inhibition by comparing the paw swelling in the L-NIL-treated group to the vehicle-treated group.

Western Blot Analysis of iNOS Expression

This technique is used to determine the effect of L-NIL on the protein levels of iNOS in cells or tissues.

Materials:

-

Cell or tissue lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting transfer system

-

Primary antibody against iNOS

-

Secondary antibody conjugated to an enzyme (e.g., HRP)